3-Methylsulfonylphenylacetic acid
Description
Contextualizing 3-Methylsulfonylphenylacetic Acid within Substituted Phenylacetic Acid Chemistry
Phenylacetic acid and its derivatives represent a cornerstone in organic and medicinal chemistry. atamanchemicals.comwikipedia.org The basic structure, consisting of a phenyl group attached to an acetic acid moiety, serves as a versatile scaffold for designing molecules with diverse biological activities. atamanchemicals.cominventivapharma.com The introduction of various substituents onto the phenyl ring can dramatically alter the compound's properties, including its polarity, acidity, and how it interacts with biological targets. inventivapharma.comnih.gov
Historical Trajectories and Emerging Research Avenues for Methylsulfonyl-Containing Organic Acids
The study of organic acids containing sulfur, particularly in the form of sulfonyl groups, has evolved significantly over time. Initially, research into related compounds explored their potential biological activities, such as auxin-like effects in plants. uniroma1.it The methylsulfonyl group is recognized for enhancing the polarity of organic molecules. cymitquimica.com
In recent years, research has increasingly focused on the role of methylsulfonyl-containing organic acids as key intermediates and building blocks in the synthesis of complex molecules, especially in the pharmaceutical industry. evitachem.comcymitquimica.com A notable example is the related isomer, 4-(methylsulfonyl)phenylacetic acid, which is a crucial intermediate in the synthesis of Etoricoxib (B1671761), a selective COX-2 inhibitor. google.com This highlights the industrial relevance of this class of compounds.
Emerging research avenues continue to explore the potential of methylsulfonyl-substituted acids in medicinal chemistry, driven by the quest for new therapeutic agents with improved properties. cymitquimica.comcymitquimica.com The stability and specific electronic properties of the methylsulfonyl group make it an attractive component in the design of new drugs. cymitquimica.com Furthermore, their utility as versatile reagents in organic synthesis ensures their continued importance in advanced chemical research. evitachem.com
Data Tables
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1877-64-1 cymitquimica.comalfa-chemistry.comsigmaaldrich.com |
| Molecular Formula | C₉H₁₀O₄S cymitquimica.comalfa-chemistry.comsigmaaldrich.com |
| Molecular Weight | 214.24 g/mol alfa-chemistry.com |
| Appearance | White to off-white solid cymitquimica.com |
| Boiling Point | 459.2°C at 760 mmHg alfa-chemistry.com |
| Flash Point | 231.5°C alfa-chemistry.com |
| Density | 1.35 g/cm³ alfa-chemistry.com |
| IUPAC Name | 2-(3-methylsulfonylphenyl)acetic acid alfa-chemistry.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylsulfonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGDYDBEYAHJCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375494 | |
| Record name | [3-(Methanesulfonyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1877-64-1 | |
| Record name | [3-(Methanesulfonyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylsulfonyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 3 Methylsulfonylphenylacetic Acid
Strategies for Regioselective Introduction of the Methylsulfonyl Moiety
The precise placement of the methylsulfonyl group at the meta-position of the phenyl ring is a critical aspect of the synthesis of 3-Methylsulfonylphenylacetic acid. This is typically achieved through the oxidation of a corresponding sulfide (B99878) precursor, as direct sulfonylation of the phenylacetic acid core presents significant regioselectivity challenges.
Oxidation Pathways for Sulfide Precursors to Sulfones
A common and effective strategy for the synthesis of sulfones is the oxidation of their corresponding sulfide precursors. In the context of this compound, this involves the oxidation of 3-(methylthio)phenylacetic acid. This precursor provides a reliable route to the target compound, with the sulfur atom already positioned at the desired meta-position.
A widely utilized and environmentally benign method for the oxidation of sulfides to sulfones employs a catalytic system of sodium tungstate (B81510) (Na₂WO₄) and hydrogen peroxide (H₂O₂). This system is favored for its efficiency and the production of water as the primary byproduct. The reaction mechanism involves the formation of a peroxotungstate species, which acts as the active oxidizing agent.
The catalytic cycle is initiated by the reaction of sodium tungstate with hydrogen peroxide to form various peroxotungstate species. These species then oxidize the sulfide, first to a sulfoxide (B87167) and subsequently to the sulfone. The tungstate catalyst is regenerated in the process, allowing for its use in catalytic amounts. The reaction conditions, such as temperature and reaction time, can be optimized to ensure the complete conversion of the sulfide to the sulfone.
Table 1: Representative Conditions for the Catalytic Oxidation of Aryl Sulfides to Sulfones
| Catalyst System | Oxidant | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Tungstate / Phenylphosphonic Acid / Methyltrioctylammonium hydrogensulfate | 30% Hydrogen Peroxide | Diphenyl Sulfide | None | 50-60 | 3 | >95 |
| Silica-based Tungstate | 30% Hydrogen Peroxide | Thioanisole (B89551) | CH₂Cl₂/MeOH | Room Temp. | 1-2 | >95 |
| Copper Tungstate | 30% Hydrogen Peroxide | Thioanisole | Acetonitrile | 75 | 12 | High Conversion |
Note: The data in this table is representative of the oxidation of aryl sulfides and serves as a general guideline for the oxidation of 3-(methylthio)phenylacetic acid.
Beyond the sodium tungstate/hydrogen peroxide system, a variety of other oxidants and reaction conditions have been explored for the conversion of sulfides to sulfones. These alternatives can offer advantages in terms of reaction rate, selectivity, and compatibility with other functional groups.
Alternative oxidizing agents include:
Oxone® (potassium peroxymonosulfate): A versatile and stable oxidizing agent that can efficiently convert sulfides to sulfones, often in the presence of a catalyst or in a biphasic system.
Urea-Hydrogen Peroxide (UHP): A solid and safe source of hydrogen peroxide that can be used for the oxidation of sulfides, often in the presence of an acid anhydride (B1165640).
Permanganates: Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can be used for this transformation, although it may require careful control of reaction conditions to avoid over-oxidation of other functional groups.
The choice of solvent, temperature, and catalyst can be tailored to the specific substrate and desired outcome. For instance, the use of a phase-transfer catalyst can be beneficial in biphasic reaction mixtures to facilitate the interaction between the sulfide and the oxidizing agent.
Direct Sulfonylation Methods and Challenges
The direct introduction of a methylsulfonyl group onto the phenyl ring of phenylacetic acid at the meta-position is a more challenging synthetic route. Electrophilic aromatic substitution reactions, such as sulfonation, on a phenylacetic acid molecule are complicated by the presence of the activating, ortho-, para-directing acetic acid side chain. This directing effect makes it difficult to achieve high regioselectivity for the meta-position.
Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer potential pathways for directed sulfonylation. These methods often employ a directing group to guide the catalyst to a specific C-H bond on the aromatic ring. However, the development of a practical and high-yielding direct meta-sulfonylation of phenylacetic acid remains an area of ongoing research. The challenges associated with regiocontrol and the potential for side reactions often make the oxidation of a pre-functionalized sulfide precursor the more synthetically viable approach.
Construction of the Phenylacetic Acid Backbone
Perkin Condensation Reactions in Arylacetic Acid Synthesis
The Perkin condensation is a well-established organic reaction that can be utilized to synthesize α,β-unsaturated aromatic acids, which can then be reduced to the corresponding arylacetic acids. wikipedia.orgiitk.ac.in The reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst. wikipedia.orgiitk.ac.in
In the context of synthesizing this compound, a plausible approach would involve the Perkin condensation of 3-methylsulfonylbenzaldehyde with acetic anhydride, using sodium acetate (B1210297) as the base. This reaction would yield 3-methylsulfonylcinnamic acid, which can subsequently be reduced to this compound.
The mechanism of the Perkin condensation involves the formation of an enolate from the acetic anhydride, which then acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde. A series of subsequent steps, including dehydration, lead to the formation of the α,β-unsaturated acid.
While the Perkin condensation is a classic method, other synthetic strategies for constructing the phenylacetic acid backbone exist. For instance, the Willgerodt-Kindler reaction offers an alternative route. This reaction can convert an aryl methyl ketone, such as 3-methylsulfonylacetophenone, into the corresponding thioamide, which can then be hydrolyzed to the desired phenylacetic acid. thieme-connect.de
Novel Approaches to Phenylacetic Acid Derivatives
Recent advancements in organic synthesis have led to the development of novel methods for preparing phenylacetic acid derivatives, which can be adapted for the synthesis of this compound. One prominent strategy involves the Willgerodt-Kindler reaction, a powerful tool for converting aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to phenylacetic acids. wikipedia.orgunacademy.comwikipedia-on-ipfs.org This reaction typically utilizes elemental sulfur and an amine, such as morpholine (B109124). wikipedia.org
A key starting material for the synthesis of this compound via this route is 3'-(methylsulfonyl)acetophenone. The reaction proceeds by heating the ketone with sulfur and morpholine, followed by hydrolysis of the resulting thiomorpholide to yield the desired carboxylic acid. While direct literature on the Willgerodt-Kindler reaction of 3'-(methylsulfonyl)acetophenone is not abundant, the successful synthesis of the isomeric 4-methylsulfonylphenylacetic acid from 4-(methylsulfonyl)acetophenone with a 57% yield demonstrates the viability of this approach. msu.edu
Another innovative approach involves the oxidation of the corresponding thioether, 3-(methylthio)phenylacetic acid. This method offers a direct route to the sulfone functionality. Various oxidizing agents can be employed for this transformation, with a notable metal-free option being the use of urea-hydrogen peroxide in the presence of phthalic anhydride in ethyl acetate. This system has been shown to efficiently oxidize a range of sulfides to sulfones in high yields, often exceeding 90%, without the formation of sulfoxide intermediates. organic-chemistry.org
The following table summarizes these novel synthetic approaches:
| Starting Material | Reagents and Conditions | Product | Reported Yield (for analogous compounds) |
| 3'-(Methylsulfonyl)acetophenone | 1) Sulfur, Morpholine, heat 2) NaOH, heat | This compound | 57% (for 4-isomer) msu.edu |
| 3-(Methylthio)phenylacetic acid | Urea-hydrogen peroxide, Phthalic anhydride, Ethyl acetate | This compound | Up to 99% (for various sulfides) organic-chemistry.org |
Multi-Step Synthesis Pathways for Complex Analogues of this compound
The synthesis of complex analogues of this compound often requires multi-step pathways that allow for the introduction of diverse functional groups and structural motifs. These synthetic sequences typically involve the initial construction of a substituted aromatic core, followed by the elaboration of the acetic acid side chain.
One illustrative multi-step synthesis that can be conceptually applied involves the preparation of sterically hindered phenylacetic acid derivatives. For instance, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid showcases a strategy where the core aromatic structure is first assembled through Suzuki-Miyaura coupling reactions. This is followed by benzylic bromination and subsequent cyanation to introduce the precursor to the acetic acid moiety. The final step involves the hydrolysis of the nitrile to the carboxylic acid.
A hypothetical multi-step synthesis of a complex analogue of this compound could follow a similar logic:
Functionalization of a Precursor Ring: Starting with a suitably substituted benzene (B151609) derivative, the methylsulfonyl group can be introduced at the 3-position. This could be achieved through various methods, including the oxidation of a methylthio group.
Introduction of the Acetic Acid Precursor: A two-carbon side chain can be introduced onto the aromatic ring. This can be accomplished through reactions such as Friedel-Crafts acylation to introduce an acetyl group, which can then be converted to the phenylacetic acid moiety via the Willgerodt-Kindler reaction as previously described.
Further Derivatization: The carboxylic acid group of this compound can serve as a handle for further functionalization, allowing for the synthesis of a wide range of complex analogues, including esters, amides, and other derivatives.
The synthesis of Rofecoxib, a selective COX-2 inhibitor, provides a practical example of a multi-step pathway involving a methylsulfonylphenyl intermediate. In this synthesis, thioanisole is first converted to 4-(methylthio)acetophenone via a Friedel-Crafts reaction. This intermediate is then oxidized to 4-(methylsulfonyl)acetophenone using hydrogen peroxide and a sodium tungstate/sulfuric acid catalyst. asianpubs.org This demonstrates a robust industrial approach to constructing the key methylsulfonylacetophenone scaffold.
Methodological Advancements in Synthetic Yield and Purity Optimization
Optimizing the synthetic yield and purity of this compound and its derivatives is crucial for both laboratory-scale research and potential industrial applications. Several methodological advancements have been reported to improve the efficiency and cleanliness of the key synthetic transformations.
For the Willgerodt-Kindler reaction, traditional conditions often require high temperatures and long reaction times, which can lead to the formation of byproducts and lower yields. patsnap.com A significant improvement involves the use of a silica (B1680970) gel-supported fluoboric acid (HBF₄·SiO₂) catalyst. This heterogeneous catalyst has been shown to promote the reaction of 4-methanesulfonyl acetophenone (B1666503) with sulfur and morpholine at a lower temperature (75°C) and with a shorter reaction time (3 hours), affording the intermediate thiomorpholide in 88% yield and high purity. The subsequent hydrolysis of this intermediate proceeded in 85% yield, demonstrating a substantial improvement over traditional methods. patsnap.com
The following table highlights the optimization of the Willgerodt-Kindler reaction for the synthesis of the analogous 4-methylsulfonylphenylacetic acid:
| Reaction Step | Traditional Conditions | Optimized Conditions (with HBF₄·SiO₂) | Yield Improvement |
| Thioamide Formation | High temperature (>130°C), long reaction time (>10h) patsnap.com | 75°C, 3h patsnap.com | Shorter reaction time, higher yield (88%) patsnap.com |
| Hydrolysis | Not specified | 80-85°C, 6h patsnap.com | High yield (85%) patsnap.com |
In the oxidation of the thioether precursor, 3-(methylthio)phenylacetic acid, to the sulfone, the choice of oxidizing agent and reaction conditions is critical for achieving high yield and purity. While various oxidizing agents can be used, many can lead to over-oxidation or the formation of sulfoxide impurities. The use of urea-hydrogen peroxide with phthalic anhydride offers a mild and selective method for the direct conversion of sulfides to sulfones, often with near-quantitative yields and without the need for extensive purification. organic-chemistry.org
Purification of the final product, this compound, is also a key aspect of optimization. Standard purification techniques for phenylacetic acids involve recrystallization or distillation. orgsyn.org For acidic compounds like sulfonic acids, purification by distillation or rectification can be improved by adjusting the concentration of the sulfonic acid in the mixture prior to distillation. epo.org Additionally, recovery and purification of phenylacetic acid from reaction mixtures can be achieved by extraction into a basic aqueous solution, followed by washing with an organic solvent to remove impurities, and then re-acidification to precipitate the pure product. google.com
Design and Synthesis of Derivatives of 3 Methylsulfonylphenylacetic Acid
Chemical Modification at the Carboxylic Acid Functionality
The carboxylic acid moiety is a versatile functional group that can be readily converted into esters and amides, enabling the introduction of a wide array of substituents to modulate the compound's properties.
Esterification of the carboxylic acid group is a fundamental strategy for derivatization. This transformation is typically achieved through reactions with various alcohols under acidic conditions, a process known as Fischer esterification. The reaction involves the protonation of the carboxyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. To drive the equilibrium towards the ester product, methods such as removing water as it forms or using an excess of the alcohol are often employed. youtube.com
Alternative methods for esterification that proceed under milder conditions are also utilized. These can involve the use of coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or the conversion of the carboxylic acid into a more reactive intermediate, such as an acid chloride, followed by reaction with an alcohol. organic-chemistry.org For example, sulfonic acids have been successfully converted to their methyl and ethyl esters by reacting them with trimethyl and triethyl orthoformate, respectively. mdma.ch
Stereochemical implications in the esterification of 3-Methylsulfonylphenylacetic acid are generally not a factor at the carboxylic acid itself, as the carbon skeleton is achiral. However, if a chiral alcohol is used as the reactant, a pair of diastereomeric esters will be formed. The stereochemistry of the alcohol is retained during the reaction, leading to derivatives with distinct three-dimensional arrangements and potentially different biological or physical properties.
Table 1: Representative Esterification Reactions
| Carboxylic Acid Precursor | Alcohol | Catalyst/Reagent | Product |
|---|---|---|---|
| This compound | Methanol | H₂SO₄ (cat.) | Methyl 3-methylsulfonylphenylacetate |
| This compound | Ethanol | Trimethylsilylchloride | Ethyl 3-methylsulfonylphenylacetate |
The carboxylic acid can be readily converted to amides by reaction with primary or secondary amines using coupling agents. A particularly noteworthy class of derivatives is the acylhydrazones, which are synthesized by the condensation of a hydrazide with an aldehyde or a ketone. mdpi.com The synthesis first requires the conversion of this compound to its corresponding hydrazide, typically by reacting the methyl or ethyl ester with hydrazine (B178648) hydrate. mdpi.com This hydrazide intermediate is then reacted with a selected aldehyde or ketone, often under acidic catalysis, to yield the final N-acylhydrazone derivative. mdpi.commdpi.com
These derivatives are of significant interest due to their rich stereochemistry and potential biological activities. researchgate.net
Table 2: Synthesis of Acylhydrazone Derivatives
| Hydrazide Precursor | Aldehyde/Ketone | Reaction Conditions | Product Class |
|---|---|---|---|
| 3-Methylsulfonylphenylacetyl hydrazide | Benzaldehyde | Catalytic HCl, Ethanol, rt | N'-Benzylidene-3-methylsulfonylphenylacetohydrazide |
| 3-Methylsulfonylphenylacetyl hydrazide | Acetone | Reflux, Ethanol | N'-(Propan-2-ylidene)-3-methylsulfonylphenylacetohydrazide |
Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.
The two substituents on the benzene (B151609) ring, the methylsulfonyl group (-SO₂CH₃) and the acetic acid group (-CH₂COOH), both influence the position of incoming electrophiles. The methylsulfonyl group is a powerful electron-withdrawing group due to both induction and resonance, making it a deactivating group and a strong meta-director. chemistrytalk.orglkouniv.ac.in Similarly, the acetic acid group is also deactivating and meta-directing.
In this compound, the substituents are meta to each other. To predict the outcome of an EAS reaction, such as nitration, we must consider the directing influence of both groups on the remaining available positions (C2, C4, C5, C6).
Position C2: Ortho to -CH₂COOH and ortho to -SO₂CH₃. Highly deactivated.
Position C4: Ortho to -SO₂CH₃ and meta to -CH₂COOH. Favorable for meta-direction from -CH₂COOH.
Position C5: Para to -CH₂COOH and meta to -SO₂CH₃. Favorable for meta-direction from -SO₂CH₃.
Position C6: Ortho to -CH₂COOH and para to -SO₂CH₃. Highly deactivated.
Both electron-withdrawing groups direct incoming electrophiles to positions meta to themselves. youtube.com The methylsulfonyl group directs to C3 (occupied) and C5. The acetic acid group directs to C3 (occupied) and C5. Therefore, electrophilic substitution is strongly favored at the C5 position, which is meta to both existing substituents. Substitution at C4 is also possible as it is meta to the acetic acid group, but C5 is generally the preferred site. A computational study on benzenesulfonic acid confirmed that meta substitution is strongly favored, with a predicted product ratio of 81.0% (meta) to 18.7% (ortho) and 0.3% (para). rsc.org
Table 3: Predicted Regioselectivity of Nitration
| Reagents | Predicted Major Product | Predicted Minor Product(s) |
|---|
Modern synthetic chemistry offers powerful cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. To utilize these methods, the aromatic ring must first be functionalized with a suitable group, typically a halogen. This can be achieved via an electrophilic halogenation reaction (e.g., bromination with Br₂ and a Lewis acid catalyst), which, based on the regioselectivity discussed above, would primarily yield 2-(5-bromo-3-methylsulfonylphenyl)acetic acid.
This halogenated derivative can then serve as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.net By reacting the bromo-derivative with a boronic acid in the presence of a palladium catalyst and a base, a new aryl or vinyl group can be introduced at the C5 position. mdpi.com This strategy significantly expands the range of accessible derivatives.
Table 4: Example of a Suzuki Cross-Coupling Reaction
| Aryl Halide | Boronic Acid | Catalyst | Product |
|---|
Conformational Analysis and Isomerism in Derivatives
The derivatives of this compound can exhibit various forms of isomerism, including conformational isomerism and, in the case of acylhydrazones, geometric isomerism.
Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds. In the parent acid and its simple ester or amide derivatives, rotation is possible around the bond connecting the phenyl ring to the acetic acid moiety and the bond connecting the sulfur atom to the phenyl ring. While these rotations lead to various transient conformations, the energy barriers between them are typically low. The preferred conformation of the carboxylic acid group itself is generally the syn conformation, where the O=C-O-H dihedral angle is close to 0°. nih.gov
For acylhydrazone derivatives, the structural diversity is more pronounced. These molecules can exist as a mixture of isomers due to two main structural features: mdpi.com
E/Z Isomerism: The presence of the carbon-nitrogen double bond (imine functionality) allows for geometric isomers, designated as E (entgegen) and Z (zusammen).
Amide Conformers: Rotation around the C(O)-NH amide bond can be restricted, leading to distinct synperiplanar and antiperiplanar conformers. researchgate.net
These different isomers can have distinct spectroscopic signatures and may interconvert. The specific equilibrium between these forms can be influenced by solvent, temperature, and the nature of the substituents. Detailed NMR studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are often used to investigate these conformational preferences in solution. mdpi.com
Table 5: Isomerism in Acylhydrazone Derivatives
| Type of Isomerism | Structural Feature | Description |
|---|---|---|
| Geometric Isomerism | C=N double bond | Results in E and Z isomers based on substituent priority. |
Investigation of Cis-Trans Isomers in Related Diarylacrylic Acids
The geometric isomerism around the newly formed double bond in diarylacrylic acids is a key feature influencing their physical, chemical, and biological properties. The cis isomer has the two aryl groups on the same side of the double bond, while the trans isomer has them on opposite sides. The investigation of these isomers often involves the stereoselective synthesis and subsequent analysis to determine the isomeric ratio.
Classic organic reactions like the Perkin and Knoevenagel condensations are employed for the synthesis of α,β-unsaturated acids from aromatic aldehydes and compounds with active methylene (B1212753) groups, such as phenylacetic acids.
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. byjus.com This reaction typically proceeds through an aldol-type condensation followed by dehydration. The elimination step is crucial for determining the stereochemistry of the final product. Studies have shown that the elimination of the intermediate can be highly stereoselective, often favoring the formation of the more thermodynamically stable trans isomer. For instance, the condensation of an aromatic aldehyde with phenylacetic acid derivatives under Perkin conditions has been reported to yield a high percentage of the α-phenyl-trans-cinnamic acid.
The Knoevenagel condensation is another powerful method for forming carbon-carbon double bonds. wikipedia.orgbhu.ac.inmdpi.com This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base such as an amine. wikipedia.org The stereochemical outcome of the Knoevenagel reaction can be influenced by the reaction conditions and the nature of the reactants. Research on the Knoevenagel reaction of methyl arylsulfinylacetate with aldehydes has shown that the reaction can be highly stereoselective, producing the thermodynamically stable E-alkenes (trans isomers). rsc.org However, it is also possible for the initial product to be a mixture of E and Z isomers (trans and cis), which can then equilibrate to the more stable isomer. wikipedia.org
The ratio of cis to trans isomers produced in these reactions can be quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and gas chromatography (GC). The stability of the isomers can also be investigated, with the trans isomer generally being more stable due to reduced steric hindrance between the bulky aryl groups. nih.gov Photoisomerization is a common phenomenon in stilbene-like molecules, where UV irradiation can convert the trans isomer to the cis isomer, while the reverse can be achieved with visible light or heat. nih.govicmp.lviv.ua
Table 1: Stereochemical Outcome of Condensation Reactions for Diarylacrylic Acid Synthesis
| Reaction | Typical Catalyst | Common Stereochemical Outcome | Factors Influencing Isomer Ratio |
| Perkin Reaction | Alkali salt of the acid (e.g., sodium acetate) | Predominantly trans isomer | Stability of the transition state leading to elimination |
| Knoevenagel Condensation | Weak base (e.g., piperidine, pyridine) | Often a mixture of cis and trans, equilibrating to the more stable trans isomer | Reaction temperature, catalyst, solvent, steric and electronic nature of reactants |
Influence of Substituents on Molecular Conformation
The conformation of diarylacrylic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. The methylsulfonyl (-SO2CH3) group at the meta-position of one of the phenyl rings in derivatives of this compound is expected to exert a notable effect on the molecule's electronic properties and spatial arrangement.
The methylsulfonyl group is a strong electron-withdrawing group. The presence of such a group can influence the electronic charge distribution within the molecule, which in turn can affect the energetics of different conformations. In stilbene (B7821643) derivatives, which share the diarylalkene core structure, the introduction of substituents with varying electronic properties has been shown to impact their photoisomerization behavior. rsc.org Electron-withdrawing groups can affect the energy levels of the molecular orbitals involved in the electronic transitions that lead to isomerization.
The conformation of diaryl systems is often described by the torsion angles between the plane of the phenyl rings and the plane of the double bond. In the solid state, these conformations can be determined by X-ray crystallography. In solution, spectroscopic techniques like NMR can provide insights into the preferred conformations.
The steric bulk of substituents also plays a crucial role in determining molecular conformation. While the methylsulfonyl group itself is not exceptionally large, its presence, along with other substituents on either aryl ring, can lead to steric hindrance that favors certain conformations over others to minimize repulsive interactions. For instance, in highly substituted diaryl systems, the phenyl rings may be twisted out of the plane of the double bond to alleviate steric strain. This twisting affects the extent of π-conjugation across the molecule.
Biological and Pharmacological Investigations of 3 Methylsulfonylphenylacetic Acid and Its Analogues
Elucidation of Auxin-like Activity and Plant Growth Regulation
The regulation of plant growth by chemical substances is a cornerstone of agricultural science. Phenylacetic acid (PAA) is recognized as a naturally occurring auxin, a class of plant hormones that governs numerous aspects of development. researchgate.netnih.gov While generally less potent than the principal auxin, indole-3-acetic acid (IAA), PAA and its synthetic derivatives are subjects of significant research. researchgate.netnih.gov The introduction of substituents onto the phenyl ring of PAA creates a diverse library of analogues, including 3-Methylsulfonylphenylacetic acid, allowing for detailed investigations into how molecular structure dictates biological function.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational or mathematical models that aim to correlate the chemical structure of a compound with its biological activity. For auxin-like compounds, QSAR analyses have been instrumental in identifying the key physicochemical properties that determine their effectiveness as plant growth regulators. scispace.comresearchgate.net
Research on mono-substituted phenylacetic acids has shown that factors such as lipophilicity (hydrophobicity) and the electronic nature of the substituent are critical determinants of auxin activity. nih.govnih.gov These studies have systematically replaced hydrogen atoms on the phenyl ring with various functional groups to measure the resulting change in plant growth promotion, typically using bioassays like the coleoptile segment elongation test. A key finding from this research is that for the phenylacetic acid series, the meta position (position 3 on the ring) is particularly significant for conferring growth-promoting activity. nih.gov This contrasts with some other auxin classes, like phenoxyacetic acids, where other positions can be more dominant. The inhibitory effects observed at supra-optimal concentrations of these compounds are also highly dependent on the lipophilic character of the molecule. nih.gov
Correlation with Hammett Constants and Electronic Effects
The electronic effects of a substituent are quantitatively described by the Hammett constant (σ). This constant measures the electron-donating or electron-withdrawing influence of a substituent on the reactivity of a functional group on the same aromatic ring. In QSAR studies of auxins, Hammett constants are used to model the electronic contribution to biological activity. researchgate.netnih.gov
The methylsulfonyl group (-SO₂CH₃) present in this compound is known to be strongly electron-withdrawing, which is reflected in its positive Hammett constant. According to structure-activity analyses of phenylacetic acids, the electronic properties of the substituent, as quantified by σ, play a direct role in modulating auxin activity. nih.govnih.gov The presence of an electron-withdrawing group like the methylsulfonyl moiety at the meta position influences the electron density of the aromatic ring, which in turn affects the molecule's interaction with its biological target.
Table 1: Hammett Constants (σ) for Meta-Substituents
Illustrates the electronic effect of various functional groups at the meta position on a benzene (B151609) ring. A positive value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect.
| Substituent | Hammett Constant (σ_meta) | Electronic Effect |
|---|---|---|
| -SO₂CH₃ (Methylsulfonyl) | +0.64 | Strongly Electron-Withdrawing |
| -NO₂ (Nitro) | +0.71 | Strongly Electron-Withdrawing |
| -Cl (Chloro) | +0.37 | Electron-Withdrawing |
| -H (Hydrogen) | 0.00 | Neutral (Reference) |
| -CH₃ (Methyl) | -0.07 | Weakly Electron-Donating |
| -OCH₃ (Methoxy) | +0.12 | Electron-Withdrawing (by induction) / Donating (by resonance) |
Impact of Molecular Structure on Auxin Receptor Interactions
The modern understanding of auxin perception involves a sophisticated signaling pathway centered on a co-receptor complex. mdpi.com This complex consists of a transport inhibitor response 1/auxin signaling F-box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. Auxin acts as a "molecular glue," stabilizing the interaction between these two proteins, which targets the Aux/IAA protein for degradation by the 26S proteasome. mdpi.com This degradation releases Auxin Response Factors (ARFs), allowing them to regulate the transcription of auxin-responsive genes. mdpi.com
For a molecule like this compound to exhibit auxin-like activity, its structure must allow it to fit within the auxin-binding pocket of the TIR1 protein. The essential structural features are the carboxylic acid side chain, which forms crucial interactions within the pocket, and the aromatic ring system. researchgate.net The specific nature of the substituent on the ring modulates the binding affinity. Based on QSAR findings, the strong electron-withdrawing nature of the methylsulfonyl group at the meta-position likely influences the electronic surface potential of the molecule, affecting its fit and the stability of the "molecular glue" interaction with the TIR1-Aux/IAA co-receptor complex. nih.govbiorxiv.org
Exploration of Potential Therapeutic Activities
Beyond plant biology, phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound and its analogues make them candidates for investigation into similar therapeutic effects.
Investigation into Anti-inflammatory and Analgesic Effects
The potential for [3-(methylsulfonyl)phenyl]acetic acid to exert anti-inflammatory or analgesic effects has been noted, though it is emphasized that specific biological activities require confirmation through dedicated empirical studies. cymitquimica.com The broader class of phenylacetic acid derivatives, however, is rich with potent anti-inflammatory agents. Diclofenac, a well-known NSAID, is a prime example of a phenylacetic acid derivative used to treat pain and inflammation. evitachem.commdpi.com Research into other related structures, such as 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid, has also demonstrated significant analgesic and anti-inflammatory activity, highlighting the continued interest in developing novel therapeutic agents from this structural class. nih.gov
Studies on Cyclooxygenase (COX) Inhibition Pathways through Related Analogues
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. acs.org These enzymes, which exist as two main isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is typically induced at sites of inflammation. nih.gov Consequently, selective inhibition of COX-2 over COX-1 is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects.
Extensive research has shown that analogues of this compound are potent and selective COX-2 inhibitors. nih.govnih.gov A crucial structural feature for this activity is the presence of a methylsulfonyl (–SO₂CH₃) or sulfonamide (–SO₂NH₂) moiety. nih.govacs.org These motifs are prominent in highly selective COX-2 inhibitors, often referred to as "coxibs." For instance, 4-(Methylsulfonyl)phenylacetic acid, the para-isomer of the title compound, is a known COX-2 inhibitor and a key intermediate in the synthesis of the selective NSAID Etoricoxib (B1671761).
The structural basis for this selectivity lies in a difference in the active sites of the two enzyme isoforms. The COX-2 active site possesses a larger, more accessible hydrophobic side pocket that is absent in COX-1. nih.gov The bulky methylsulfonylphenyl group of these inhibitors can fit into this side pocket, allowing for high-affinity binding and inhibition of COX-2, while sterically hindering its entry into the narrower COX-1 channel. nih.gov This leads to a high COX-2 selectivity index (SI), a ratio of the concentration required to inhibit COX-1 versus COX-2.
Table 2: COX Inhibition Data for Selected Analogues
Comparison of the in vitro inhibitory concentration (IC₅₀) and selectivity index (SI) for COX-1 and COX-2 for various inhibitors, including those with structures related to methylsulfonylphenylacetic acid. A lower IC₅₀ indicates higher potency, and a higher SI indicates greater selectivity for COX-2.
| Compound | Key Structural Moiety | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |
|---|---|---|---|---|
| Celecoxib acs.org | Pyrazolyl-benzenesulfonamide | >100 | 0.78 | >128 |
| Rofecoxib nih.gov | Furanone with 4-methylsulfonylphenyl | 22.10 | 0.018 | 1227 |
| Diclofenac aalto.fi | Phenylacetic acid derivative | 0.90 | 0.06 | 15 |
| Analogue PYZ20 acs.org | Dihydropyrazole sulfonamide | >100 | 0.33 | >303 |
| Analogue ODZ2 acs.org | Oxadiazole with 4-methylsulfonylphenyl | 63.76 | 0.48 | 132.83 |
Antiviral Properties of Ferulic Acid Derivatives Incorporating Methylsulfonylphenylacetic Acid Moieties
A series of novel derivatives of ferulic acid have been synthesized and assessed for their antiviral capabilities against several viruses. nih.govnih.govfrontiersin.org These compounds, which feature a core structure of diphenyl acrylic acids, were evaluated for their effectiveness against Respiratory Syncytial Virus (RSV), Herpes Simplex Virus Type 1 (HSV-1), and Enterovirus Type 71 (EV71). nih.govnih.govfrontiersin.org
Efficacy against Respiratory Syncytial Virus (RSV)
Among the synthesized compounds, several demonstrated a degree of anti-RSV activity. nih.gov Notably, compound A5 exhibited a selective and significant effect against RSV, with a therapeutic index (TI) of 32, surpassing the activity of both ferulic acid and the commonly used antiviral drug, ribavirin. nih.govfrontiersin.orgresearchgate.net Another compound, A2, showed a TI of 16, which was comparable to that of ribavirin. nih.gov The study highlighted that compounds A1, A2, A5, A6, A7, A8, B1, B2, and B4 all showed some level of anti-RSV effect, with a TI of 4 or greater. nih.gov Interestingly, ferulic acid itself did not show any inhibitory effect on RSV in this study. nih.gov The promising results for compound A5 suggest it is a valuable lead compound for further structural optimization to develop more potent anti-RSV agents. nih.govfrontiersin.orgresearchgate.net
Evaluation of Activity against Herpes Simplex Virus Type 1 (HSV-1)
The investigation into the antiviral properties of these ferulic acid derivatives extended to Herpes Simplex Virus Type 1 (HSV-1). nih.govnih.govfrontiersin.org While the primary efficacy was observed against RSV, some of the derivatives displayed a weak anti-HSV-1 effect, with a therapeutic index (TI) of 8. nih.gov However, the standout compound against RSV, A5, did not show any activity against HSV-1. nih.govfrontiersin.orgresearchgate.net
Assessment of Inhibitory Effects on Enterovirus Type 71 (EV71)
The newly synthesized ferulic acid derivatives were also tested for their inhibitory effects on Enterovirus Type 71 (EV71). nih.govnih.govfrontiersin.org The results indicated that these compounds were not effective against EV71. nih.gov Specifically, compound A5, which was highly active against RSV, showed no activity against this particular enterovirus. nih.govfrontiersin.orgresearchgate.net
Mechanistic Insights into Biological Action
Interaction with Specific Molecular Targets and Pathways
The biological activity of compounds like this compound and its derivatives is rooted in their interaction with specific molecular targets. uniroma1.it For instance, the related compound 2-(4-(Methylsulfonyl)phenyl)acetic acid is known to interact with cyclooxygenase (COX) enzymes. By targeting these enzymes, such compounds can influence pathways like prostaglandin (B15479496) synthesis, which are crucial in inflammation. evitachem.com The sulfanylmethyl group in similar phenylacetic acid derivatives can form covalent bonds with nucleophilic sites in biological molecules, potentially modulating enzyme activity or receptor function. The broader phenylacetic acid structure may also contribute to biological effects by interacting with various cellular pathways.
Modulation of Enzyme Activity and Receptor Function
The modulation of enzyme activity is a key aspect of the biological effects of these compounds. The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, by 2-(4-(Methylsulfonyl)phenyl)acetic acid reduces the production of pro-inflammatory prostaglandins. This mechanism is central to the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs). iucr.org Furthermore, some ferulic acid derivatives have been shown to inhibit the neuraminidase (NA) activity of the influenza H1N1 virus, with the 4-OH-3-OMe and amide (CON) groups being identified as key pharmacodynamic groups for this inhibition. frontiersin.orgresearchgate.net Other studies have explored the potential of ferulic acid derivatives to inhibit bacterial efflux pumps, such as TetK and MsrA in Staphylococcus aureus, thereby reducing antibiotic resistance. nih.gov Computational studies have also suggested that certain ferulic acid derivatives could act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in neurodegenerative diseases. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylsulfonylphenylacetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 3-Methylsulfonylphenylacetic acid, one would expect to observe signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂) protons of the acetic acid group, the methyl (CH₃) protons of the sulfonyl group, and the acidic proton of the carboxyl group.
The aromatic region is particularly informative for confirming the meta-substitution pattern. Four distinct signals are expected for the four aromatic protons. The proton at the C2 position would appear as a singlet or a narrow triplet. The proton at C4 would be a doublet of doublets, coupled to the protons at C5 and C6. The proton at C5 would appear as a triplet, and the proton at C6 would be a doublet of doublets. The methylene protons would present as a singlet, and the methyl protons of the sulfonyl group would also be a singlet, typically shifted downfield. The carboxylic acid proton would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
Expected ¹H NMR Data (in CDCl₃)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | - |
| Aromatic (C2-H) | ~7.9 | t | ~1.5 |
| Aromatic (C6-H) | ~7.8 | ddd | ~7.8, 1.5, 1.0 |
| Aromatic (C4-H) | ~7.6 | ddd | ~7.8, 1.8, 1.0 |
| Aromatic (C5-H) | ~7.5 | t | ~7.8 |
| Methylene (-CH₂) | ~3.8 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. bhu.ac.in In a proton-decoupled spectrum, each unique carbon atom yields a single peak, allowing for a count of non-equivalent carbons. For this compound, nine distinct signals are expected: six for the aromatic carbons, one for the carboxylic carbon, one for the methylene carbon, and one for the methyl carbon.
The chemical shifts indicate the type of carbon. The carbonyl carbon of the acid is the most deshielded, appearing far downfield. The aromatic carbons attached to the sulfonyl and acetic acid groups (C1 and C3) would be distinguished from the other aromatic carbons based on their substitution. The remaining four aromatic carbons would also have distinct shifts. The methylene and methyl carbons would appear in the upfield region of the spectrum.
Expected ¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C OOH) | 175 - 180 |
| Aromatic (C3) | ~140 |
| Aromatic (C1) | ~136 |
| Aromatic (C5) | ~130 |
| Aromatic (C6) | ~128 |
| Aromatic (C4) | ~127 |
| Aromatic (C2) | ~122 |
| Methylene (-C H₂) | ~44 |
Two-Dimensional NMR Techniques (e.g., HMQC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments provide correlational data that helps in unambiguously assigning the ¹H and ¹³C signals.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals. It would also connect each aromatic proton signal to its specific aromatic carbon signal, aiding the assignment of the complex aromatic region.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For a molecule like this compound, NOESY could show correlations between the methylene protons and the aromatic proton at the C2 position, helping to confirm the spatial arrangement of the side chain relative to the ring.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight of a compound and providing structural clues through the analysis of its fragmentation pattern. nih.gov For this compound (C₉H₁₀O₄S), the exact molecular weight is 214.24 g/mol . nih.govevitachem.com
In an MS experiment, the molecule would be expected to show a molecular ion peak [M]⁺ at m/z = 214. The fragmentation pattern would likely involve characteristic losses:
Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 169.
Cleavage of the entire acetic acid side chain (-CH₂COOH, 59 Da) to yield a fragment at m/z = 155, corresponding to the methylsulfonylphenyl cation.
Loss of the methylsulfonyl group (-SO₂CH₃, 79 Da).
These fragmentation pathways help to confirm the presence and connectivity of the key functional groups within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. nih.gov It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent features would be from the carboxylic acid and sulfonyl groups. The O-H stretch of the carboxylic acid would appear as a very broad band in the 3300-2500 cm⁻¹ region. vscht.cz The C=O (carbonyl) stretch would be a strong, sharp absorption around 1700 cm⁻¹. vscht.cz The sulfonyl group would exhibit two strong characteristic stretching vibrations: an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹. researchgate.net
Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (-OH) | O-H Stretch | 3300 - 2500 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (-CH₂) | C-H Stretch | 2960 - 2850 | Medium |
| Carboxylic Acid (C=O) | C=O Stretch | 1720 - 1680 | Strong |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as aromatic rings. researchgate.net
The phenyl ring in this compound is the primary chromophore. Benzene (B151609) itself exhibits characteristic absorptions, and the presence of substituents modifies these absorptions. Both the methylsulfonyl and the acetic acid groups are expected to interact with the π-system of the benzene ring, causing a shift in the absorption maxima (λmax), typically to longer wavelengths (a bathochromic shift). The spectrum would likely show characteristic bands corresponding to π → π* electronic transitions of the aromatic system. researchgate.netutwente.nl The precise λmax values are sensitive to the solvent used.
Expected UV-Vis Absorption Data
| Transition | Expected λmax (nm) | Solvent |
|---|---|---|
| π → π* | ~260 - 280 | Ethanol/Methanol |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction analysis provides the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. iucr.org For 4-Methylsulfonylphenylacetic acid, this technique reveals a detailed picture of its molecular conformation and the intricate network of intermolecular forces that govern its crystal structure. iucr.orgresearchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. iucr.org The fundamental crystallographic parameters, determined at a temperature of 298 K, are summarized in the table below. iucr.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₀O₄S |
| Formula Weight | 214.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 19.086 (7) Å |
| b = 4.9711 (18) Å | |
| c = 10.724 (4) Å | |
| β = 106.102 (6)° | |
| Volume (V) | 977.5 (6) ų |
| Z (Molecules per unit cell) | 4 |
| Temperature (T) | 298 (2) K |
The supramolecular structure of 4-Methylsulfonylphenylacetic acid in the solid state is dominated by a robust network of hydrogen bonds. iucr.orgresearchgate.net The most significant of these is the classic carboxylic acid dimer motif. iucr.orgiucr.org In the crystal lattice, two centrosymmetrically related molecules are linked by strong intermolecular O—H···O hydrogen bonds between their carboxylic acid groups. iucr.orgnih.gov This interaction forms a characteristic eight-membered ring, which is described by the graph-set notation R²₂(8). iucr.orgresearchgate.net
Beyond this primary dimeric structure, the crystal packing is further stabilized by a series of weaker, unconventional C—H···O hydrogen bonds. iucr.orgresearchgate.net These interactions involve hydrogen atoms from both the phenyl ring and the methyl group of the sulfonyl moiety acting as donors, with the sulfonyl and carboxyl oxygen atoms acting as acceptors on neighboring molecules. iucr.org These weaker bonds are crucial as they link the primary dimer units together. iucr.orgresearchgate.net The precise geometric details of these key intermolecular interactions are provided in the table below.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| O4—H4···O3ⁱ | 0.82 | 1.87 | 2.693 (3) | 175 |
| C3—H3···O2ⁱⁱ | 0.93 | 2.53 | 3.287 (3) | 139 |
| C1—H1B···O1ⁱⁱⁱ | 0.96 | 2.45 | 3.365 (4) | 160 |
Symmetry codes: (i) −x, −y+2, −z+1; (ii) x, −y+3/2, z−1/2; (iii) x, −y+3/2, z+1/2. iucr.org
The combination of strong and weak hydrogen bonds results in a well-defined three-dimensional crystal lattice. iucr.org The fundamental building block of the structure is the centrosymmetric dimer formed via O—H···O interactions. iucr.orgresearchgate.net These planar dimer units are then interconnected through the aforementioned C—H···O hydrogen bonds. iucr.orgresearchgate.net This secondary network of interactions effectively stitches the dimers together, extending the structure into a stable, three-dimensional supramolecular architecture. iucr.orgresearchgate.net The result is a densely packed crystal structure where the molecules are efficiently arranged, maximizing the stabilizing intermolecular forces.
Lack of Specific Research Data on this compound
Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific computational and theoretical chemistry studies focused solely on the compound This compound . While the methodologies outlined in the query—such as Density Functional Theory (DFT), Molecular Orbital Theory, and conformational analysis—are standard and widely applied to related compounds like other phenylacetic acid derivatives and various sulfonamides, specific research findings, data sets, and theoretical predictions for this compound itself are not present in the available literature.
The creation of a detailed, scientifically accurate article as per the requested outline requires access to published research that has explicitly performed these calculations on the target molecule. This would include specific data such as calculated electronic properties, HOMO-LUMO energy gaps, optimized geometries, conformational energies, and transition state analyses for its reactions.
Without such foundational research, generating the requested content would necessitate fabricating data, which would be scientifically unsound and misleading. Therefore, it is not possible to provide a thorough and accurate article that strictly adheres to the provided outline and focuses exclusively on this compound.
A potential alternative could be to generate a more general article discussing the application of these computational methods to the broader class of sulfonyl-containing phenylacetic acid derivatives, using examples from existing literature on analogous compounds to illustrate the principles and types of insights that such studies can provide.
Computational and Theoretical Chemistry Studies on 3 Methylsulfonylphenylacetic Acid
Prediction and Validation of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For 3-Methylsulfonylphenylacetic acid, theoretical calculations, primarily based on Density Functional Theory (DFT), are employed to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These predictions are crucial for structural elucidation and understanding the molecule's electronic properties. The validation of these theoretical results is achieved by comparing them with experimentally recorded spectra.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational analysis is commonly performed using DFT methods, with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional and a basis set such as 6-311++G(d,p) being a standard choice for organic molecules. researchgate.net The process begins with the optimization of the molecule's ground-state geometry. Following optimization, harmonic vibrational frequencies are calculated.
It is a known issue that theoretical harmonic frequencies are often higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. asianpubs.org To correct for this, calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.9614 for B3LYP) to improve agreement with experimental data. nih.gov The theoretical infrared and Raman spectra can then be constructed, allowing for a detailed assignment of the vibrational modes. nih.gov
Key predicted vibrational frequencies for this compound would include:
C=O Stretching: The carboxylic acid carbonyl group is expected to show a strong absorption band in the IR spectrum. nih.gov
O-H Stretching: A broad band characteristic of the carboxylic acid hydroxyl group.
SO₂ Stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl group. asianpubs.orgnih.gov
C-H Stretching: Aromatic and aliphatic C-H stretching modes.
Phenyl Ring Vibrations: Characteristic C=C stretching modes within the aromatic ring.
Table 1: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | 3450 | 3500-2500 (broad) | Carboxylic acid O-H stretch |
| ν(C-H)aromatic | 3075 | 3100-3000 | Aromatic C-H stretch |
| ν(C-H)aliphatic | 2950 | 3000-2850 | Methylene (B1212753) & Methyl C-H stretch |
| ν(C=O) | 1715 | 1725-1700 | Carboxylic acid C=O stretch |
| ν(C=C) | 1590, 1480 | 1600-1450 | Aromatic ring stretching |
| νas(SO₂) | 1310 | 1350-1300 | Asymmetric SO₂ stretch |
| νs(SO₂) | 1145 | 1160-1120 | Symmetric SO₂ stretch |
NMR Spectroscopy (¹H and ¹³C)
The prediction of NMR chemical shifts is a valuable application of computational chemistry for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors. researchgate.netmodgraph.co.uk These calculations are typically performed on the optimized geometry of the molecule using a DFT method like B3LYP.
The calculated isotropic shielding values (σ) are then converted into chemical shifts (δ) by referencing them to the shielding value of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory (δ = σTMS - σsample). modgraph.co.uk Solvent effects can significantly influence chemical shifts, especially for protons involved in hydrogen bonding (like the carboxylic acid proton), and can be modeled using methods like the Polarizable Continuum Model (PCM). nih.govnih.gov
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| -COOH | 11.0 - 12.5 | Singlet (broad) |
| Aromatic H (ortho to CH₂COOH) | 7.5 - 7.7 | Doublet |
| Aromatic H (ortho to SO₂CH₃) | 7.8 - 8.0 | Singlet/Doublet |
| Aromatic H (para to CH₂COOH) | 7.6 - 7.8 | Triplet |
| Aromatic H (para to SO₂CH₃) | 7.9 - 8.1 | Doublet |
| -CH₂- | 3.7 - 3.9 | Singlet |
| -SO₂CH₃ | 3.1 - 3.3 | Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | 171 - 174 |
| Aromatic C (ipso to CH₂COOH) | 135 - 138 |
| Aromatic C (ipso to SO₂CH₃) | 140 - 143 |
| Aromatic C-H | 125 - 133 |
| -CH₂- | 40 - 43 |
| -SO₂CH₃ | 43 - 46 |
UV-Vis Spectroscopy
Theoretical UV-Vis spectra are calculated using Time-Dependent Density Functional Theory (TD-DFT), which provides information about electronic transition energies and oscillator strengths. nih.gov These calculations can predict the absorption maxima (λmax) corresponding to electronic excitations, such as π → π* and n → π* transitions. nih.gov The choice of solvent can induce a shift in the absorption bands (solvatochromism), an effect that can be simulated computationally. nih.gov For this compound, the primary electronic transitions are expected to be π → π* transitions within the substituted benzene (B151609) ring. Comparing the theoretically predicted λmax values with the experimental spectrum helps validate the computational model and aids in the interpretation of the electronic structure. researchgate.net
Patent Landscape and Intellectual Property Implications in Relation to Methylsulfonylphenylacetic Acids
Analysis of Patented Synthetic Routes for Methylsulfonylphenylacetic Acid Intermediates
The synthesis of methylsulfonylphenylacetic acids and their precursors is a key area of patent activity, as control over an efficient and scalable manufacturing process can provide a significant competitive advantage. Patents in this space often focus on novel reaction pathways that improve yield, reduce the use of hazardous materials, or provide a more convergent synthesis.
One prominent example in the broader class of methylsulfonylphenylacetic acids involves the synthesis of 4-(methylsulfonyl)phenylacetic acid, a crucial intermediate for the COX-2 inhibitor Etoricoxib (B1671761). google.compatsnap.compatsnap.com While not the 3-substituted isomer, the patent strategies employed are highly relevant. For instance, patent EP2551265A1 discloses a process for preparing an etoricoxib intermediate by reacting an alkaline salt of (4-methylsulfonyl)phenylacetic acid with an ester of 6-methylpyridine-3-carboxylic acid in the presence of a Grignard reagent. google.com A key innovation claimed in this patent is the simultaneous addition of the ester and the Grignard reagent, which reportedly increases yield and limits the formation of impurities. google.comgoogle.com This method avoids the use of tungsten-based catalysts and potentially hazardous oxidizing agents like hydrogen peroxide, which were features of earlier synthetic routes. google.com
Another patented approach to a 4-methylsulfonylphenylacetic acid intermediate involves a modified Willgerodt-Kindler reaction. patsnap.com This method uses 4-methylsulfonyl acetophenone (B1666503) as a starting material and employs a silica (B1680970) gel-supported fluoboric acid catalyst to synthesize 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione, which is then hydrolyzed to the final acid. patsnap.com The inventors claim this process overcomes the high temperatures and long reaction times associated with the traditional Willgerodt-Kindler reaction, making it more suitable for industrial production. patsnap.com
These patents highlight a common strategy: protecting not just the final active pharmaceutical ingredient (API), but also the key intermediates and the specific processes used to manufacture them. This creates a multi-layered IP defense that can be difficult for competitors to navigate.
| Patent / Application | Key Innovation / Process | Starting Material | Claimed Advantages |
| EP2551265A1 | Simultaneous addition of a Grignard reagent and a pyridine (B92270) carboxylic acid ester to an alkaline salt of (4-methylsulfonyl)phenylacetic acid. google.com | (4-Methylsulfonyl)phenylacetic acid google.com | High yield, restricted impurity formation, avoidance of hazardous oxidizing agents and tungsten catalysts. google.compatsnap.com |
| CN102898357A | Similar to EP2551265A1, focusing on the simultaneous addition of reagents for the synthesis of a 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone intermediate. google.com | (4-Methylsulfonyl)phenylacetic acid or its alkali salt. google.com | Improved method for preparing the etoricoxib intermediate with high yield. patsnap.comgoogle.com |
| Unnamed Patent (from source 6) | Use of a silica gel-supported fluoboric acid catalyst in a modified Willgerodt-Kindler reaction, followed by hydrolysis. patsnap.com | 4-Methylsulfonyl acetophenone patsnap.com | Simple operation, easy to control, suitable for industrial production, avoids high temperatures and long reaction times of traditional methods. patsnap.com |
Review of Patent Applications for Novel Derivatives with Pharmaceutical Applications
Beyond the synthesis of the core acid structure, a significant area of patent activity involves the creation and protection of novel derivatives of 3-methylsulfonylphenylacetic acid for various pharmaceutical applications. These patents typically claim a new chemical entity, a pharmaceutical composition containing it, and its method of use for treating a specific disease. drugpatentwatch.comepo.org
The core this compound scaffold can be incorporated into larger, more complex molecules to modulate their activity against specific biological targets. For example, patent application WO2019043610A1 describes novel heterocyclic compounds, including sulfonylurea derivatives, that act as modulators of the NLRP3 inflammasome. google.com These compounds are intended for the treatment of NLRP3-mediated diseases, which encompass a range of inflammatory conditions. google.com While this patent covers a broad class of compounds, the inclusion of the sulfonyl group suggests a potential link to the broader chemical space of methylsulfonylphenyl derivatives.
Another strategy involves creating derivatives where the phenylacetic acid moiety is a key structural component. Patent WO2008/135447, for instance, utilizes 3-(methylsulfonyl)phenylacetic acid as a starting material in a multi-step synthesis to produce novel compounds. alfa-chemistry.com This illustrates how the base molecule serves as a versatile building block for creating new patentable entities.
The patenting of derivatives is a cornerstone of pharmaceutical innovation, allowing for the development of compounds with improved efficacy, selectivity, or pharmacokinetic properties. These "selection patents" often focus on a specific compound or a small group of compounds from a larger, previously disclosed genus, claiming unexpected or improved properties. southcentre.int
| Patent / Application | Derivative Class / Compound | Potential Therapeutic Application | Key Feature |
| WO2019043610A1 | Heterocyclic compounds (including sulfonylurea derivatives) google.com | Treatment of NLRP3-mediated diseases (inflammatory conditions). google.com | Modulation of the NOD-like receptor family (NLR) protein NLRP3. google.com |
| WO2008/135447 | Downstream products from 3-(methylsulfonyl)phenylacetic acid. alfa-chemistry.com | Not specified in abstract, but part of a medicinal chemistry patent. | Use of 3-(methylsulfonyl)phenylacetic acid as a key intermediate for more complex structures. alfa-chemistry.com |
| US 6,410,563 B1 | Substituted 8-arylquinolines googleapis.com | Phosphodiesterase-4 (PDE4) inhibition. googleapis.com | An aryl group at the 8-position contains a substituted-alkenyl group, with some examples incorporating a methylsulfonylphenyl moiety. googleapis.com |
| EP 0074341 A1 | Benzimidazole (B57391) derivatives epo.org | Inhibition of gastric acid secretion (treatment of peptic ulcers). epo.org | The patent describes various substitutions on the benzimidazole core, a strategy that could potentially include a methylsulfonylphenylacetic acid-derived moiety. epo.org |
Strategic Positioning of Research within the Existing Intellectual Property Framework
Navigating the existing patent landscape is a critical strategic consideration for any research program involving methylsulfonylphenylacetic acids. A successful IP strategy involves not only securing patents on new discoveries but also ensuring the freedom to operate without infringing on existing patents. creative-biolabs.comdrugpatentwatch.com
A key strategy is to build a "patent estate" around a core technology. This involves filing for different types of patents covering various aspects of the innovation. For a new pharmaceutical agent based on a this compound derivative, this could include:
Composition of Matter Patents: These provide the broadest protection and cover the novel chemical entity itself. creative-biolabs.com This is the most valuable type of patent in the pharmaceutical industry.
Method-of-Use Patents: These patents claim the use of a known compound for a new therapeutic indication. drugpatentwatch.com This is a common strategy in drug repurposing.
Process Patents: As discussed in section 7.1, patents on a novel, non-obvious, and useful synthetic route can protect a cost-effective manufacturing method, creating a significant barrier to entry for competitors. google.compatsnap.com
Formulation Patents: A patent can be obtained for a new formulation of a drug that might, for example, improve its stability, bioavailability, or patient compliance. drugpatentwatch.com
Researchers and companies must conduct thorough patent searches to understand the existing IP landscape. drugpatentwatch.com This helps to identify opportunities for innovation and avoid potential infringement issues. For instance, while a broad class of compounds may be disclosed in a prior patent, a new application could be filed for a specific derivative (a selection patent) if it demonstrates an unexpected and inventive property not taught by the prior art. southcentre.int
However, the strategy of filing numerous patents on minor variations of existing drugs, sometimes termed "evergreening," is a subject of debate, with some arguing that it can stifle genuine innovation and hinder access to medicines. southcentre.int Therefore, a robust patent application must clearly demonstrate novelty, an inventive step, and industrial applicability to withstand scrutiny. southcentre.int Ultimately, the strategic positioning of research within the IP framework requires a deep understanding of both the science and the legal principles of patent law to protect investments and foster the development of new medicines. creative-biolabs.com
Environmental Research Considerations for 3 Methylsulfonylphenylacetic Acid
Methodologies for Assessing Environmental Impact in Chemical Synthesis
A key approach to evaluating the environmental footprint of chemical manufacturing is the Life Cycle Assessment (LCA). An LCA provides a systematic and holistic analysis of the potential environmental impacts of a product or process throughout its entire life cycle. epa.govresearchgate.netscispace.com This "cradle-to-grave" or "cradle-to-gate" analysis is crucial for identifying environmental hotspots in the synthesis of a compound like 3-Methylsulfonylphenylacetic acid.
Key Stages of a Life Cycle Assessment in Chemical Synthesis:
Goal and Scope Definition: This initial stage defines the purpose of the assessment, the functional unit (e.g., 1 kg of synthesized this compound), and the system boundaries (e.g., from raw material extraction to the factory gate).
Life Cycle Inventory (LCI): This involves compiling an inventory of all inputs (e.g., raw materials, energy, water) and outputs (e.g., product, by-products, waste, emissions to air, water, and soil) for each step in the synthesis process. scispace.com
Life Cycle Impact Assessment (LCIA): The LCI data is then used to evaluate the potential environmental impacts. This is done by converting the inventory data into a limited number of impact categories, such as global warming potential, ozone depletion potential, acidification potential, and ecotoxicity. epa.govscispace.com
Interpretation: The results of the LCIA are analyzed to identify the most significant environmental impacts and the life cycle stages that contribute to them most. This allows for targeted improvements in the synthesis process.
Studies on the production of active pharmaceutical ingredients (APIs) have shown that pharmaceutical manufacturing can have significantly higher environmental impacts on a kilogram-per-kilogram basis compared to basic chemical production. epa.gov A case study on an API revealed a Cumulative Energy Demand 20 times higher and a Global Warming Potential 25 times higher than average basic chemical production. epa.gov Energy production and use are often the largest contributors to the environmental impacts, accounting for 65% to 85% of the total impact. epa.gov
Interactive Data Table: Illustrative Environmental Impact Hotspots in a Generic API Synthesis
Development of Sustainable Production and Handling Practices
The development of sustainable production and handling practices for chemicals like this compound is guided by the principles of green chemistry. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. fatfinger.iodiplomatacomercial.comseton.co.uk
Key Green Chemistry Principles for Sustainable Production:
Waste Prevention: It is preferable to prevent waste than to treat or clean it up after it has been created. seton.co.ukdeskera.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. deskera.com
Use of Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. diplomatacomercial.com
Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. fatfinger.ioseton.co.uk
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. fatfinger.iodiplomatacomercial.com
Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. seton.co.uk
Implementing these principles in the synthesis of this compound could involve using greener solvents, developing catalytic routes to replace stoichiometric reagents, and optimizing reaction conditions to reduce energy consumption. Furthermore, adopting lean manufacturing techniques and closed-loop systems to recycle materials can significantly minimize waste generation. diplomatacomercial.comdeskera.com Regular environmental audits and employee training are also crucial for ensuring the optimization of waste management systems. diplomatacomercial.com
Interactive Data Table: Comparison of Traditional vs. Green Synthesis Approaches
Research into Biodegradation Pathways and Environmental Transformations
The biodegradation of organosulfur compounds, which are common in industrial wastewater, can be challenging, especially in low-carbon environments. nih.gov However, the presence of an additional carbon source can facilitate the metabolic processes of microorganisms. nih.gov Certain bacteria, such as Ferruginibacter, Rhodopseudomonas, Gordonia, and Thiobacillus, are known to be involved in sulfur metabolism and can enhance the degradation of organosulfur compounds. nih.gov The biodegradation of these compounds can proceed through pathways that ultimately lead to the formation of sulfate (B86663) (SO₄²⁻). nih.gov
The phenylacetic acid moiety is a well-studied aromatic compound, and its degradation pathways have been elucidated in various bacteria. The catabolism of phenylacetic acid typically involves its activation to phenylacetyl-CoA, followed by the opening of the aromatic ring. This pathway ultimately leads to the formation of central metabolites that can enter the Krebs cycle.
Given the structure of this compound, its biodegradation would likely involve the transformation of both the sulfonyl group and the phenylacetic acid core. Potential initial transformation steps could include:
Hydroxylation of the aromatic ring.
Oxidation of the methyl group on the sulfonyl moiety.
Cleavage of the bond between the sulfonyl group and the phenyl ring.
The persistence of the methylsulfonylphenyl moiety is a key consideration. Some sulfonated aromatic compounds, such as alkylbenzene sulfonates, are known to be biodegradable. regulations.gov However, the specific structure of the compound greatly influences its susceptibility to microbial attack. The presence of the electron-withdrawing sulfonyl group may affect the reactivity of the aromatic ring and, consequently, its biodegradability. Further research, including laboratory biodegradation studies and ecotoxicity testing, would be necessary to determine the environmental fate and potential risks associated with this compound. researchgate.net
Future Research Directions and Translational Perspectives for 3 Methylsulfonylphenylacetic Acid
Expanding the Scope of Biological and Pharmacological Applications
The presence of the methylsulfonyl group and the phenylacetic acid scaffold suggests that 3-Methylsulfonylphenylacetic acid could have inherent biological activities, such as anti-inflammatory or analgesic effects. cymitquimica.com A related compound, [4-(Methylsulfonyl)phenyl]acetic acid, is known to be a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and also exhibits auxin-like activity. nih.goviucr.org This familial link provides a strong rationale for the systematic investigation of this compound's own pharmacological profile.
Future research should prioritize screening this compound against a wide array of biological targets. Initial studies could focus on enzymes central to inflammation, such as cyclooxygenases (COX-1 and COX-2), given the structural similarities to existing NSAIDs. evitachem.com Beyond inflammation, the unique physicochemical properties imparted by the sulfonyl group—such as enhanced polarity and the capacity for hydrogen bonding—merit a broader screening approach. sioc-journal.cnresearchgate.net Sulfonyl-containing compounds have demonstrated efficacy in diverse therapeutic areas, including diabetes, by interacting with various enzymes and receptors. nih.gov Therefore, exploring the effects of this compound on metabolic pathways and targets associated with metabolic disorders could reveal novel applications.
Rational Design and Synthesis of Next-Generation Derivatives
The true potential of this compound may lie in its use as a scaffold for the creation of new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties. The principles of rational drug design can guide the strategic modification of its structure.
The sulfonyl group is a particularly versatile functional group in medicinal chemistry. sioc-journal.cn It can serve as a bioisostere for other chemical groups like carbonyls or carboxyls, potentially improving biological activity while maintaining key interactions with a target protein. sioc-journal.cnresearchgate.net Its ability to act as a hydrogen bond acceptor can be leveraged to increase binding affinity to specific biological targets. sioc-journal.cnnih.gov Furthermore, the chemical stability of the sulfonyl group can enhance the metabolic stability of a drug molecule, leading to a longer duration of action. sioc-journal.cnresearchgate.net
Future synthetic efforts could explore:
Modification of the Phenyl Ring: Introducing various substituents at different positions on the phenyl ring could modulate the electronic properties and steric profile of the molecule, potentially leading to improved target engagement and selectivity.
Alteration of the Acetic Acid Side Chain: The carboxylic acid group can be esterified or converted to an amide to create prodrugs with altered solubility or cell permeability.
Synthesis of Covalent Inhibitors: Advanced strategies, such as the incorporation of sulfonyl fluoride (B91410) moieties, could be employed to design targeted covalent inhibitors that form stable bonds with specific amino acid residues like lysine (B10760008) or tyrosine within a protein's binding site. acs.org
Synthetic methodologies, such as the Perkin reaction, which has been used to create derivatives of the related 4-methanesulfonylphenylacetic acid, can be adapted for the synthesis of a diverse library of this compound derivatives. frontiersin.orgnih.govfrontiersin.org
Advanced Characterization Techniques for Complex Biological Systems
To understand how this compound and its derivatives interact with biological systems, a suite of advanced analytical techniques is indispensable. As the compound may act as a drug or be a metabolite of another xenobiotic, these techniques are crucial for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile. alwsci.com
The analysis of drug metabolites in biological matrices like blood and urine is a complex task that requires highly sensitive and specific methods. alwsci.com A key challenge is detecting and identifying potentially unknown or unexpected metabolites. nih.govacs.org
| Technique | Application in Studying this compound | Key Advantages |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Considered the gold standard for quantifying the parent compound and its known metabolites in biological samples. alwsci.com | High sensitivity, specificity, and suitability for complex mixtures. alwsci.comnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Essential for the identification of unknown metabolites by providing highly accurate mass measurements, which aids in determining their elemental composition. nih.govacs.org | Enables the characterization of novel metabolic pathways. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about metabolites, complementing the data obtained from mass spectrometry. | Crucial for the unambiguous structural elucidation of novel compounds. |
| Metabolomics | Offers a comprehensive analysis of all metabolites in a biological system, providing a snapshot of the metabolic response to the compound. creative-proteomics.combiotech-spain.com | Can uncover unexpected biological effects and identify biomarkers for efficacy or toxicity. alwsci.combiotech-spain.com |
| LC-MS Imaging | Allows for the visualization of the spatial distribution of the compound and its metabolites within tissues. creative-proteomics.com | Provides valuable insights into tissue-specific metabolism and drug distribution. |
These techniques, when used in concert, can provide a detailed picture of the compound's journey through and effects on a biological system.
Integration of High-Throughput Screening and Computational Methods in Drug Discovery
The discovery and optimization of new drugs based on the this compound scaffold can be significantly accelerated by integrating high-throughput screening (HTS) and computational approaches.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target. researchgate.net For instance, if the primary goal is to develop new anti-inflammatory agents, HTS assays for COX-1 and COX-2 inhibition could be employed to screen a library of this compound derivatives. researchgate.net Similar HTS platforms exist for a multitude of other targets and cellular pathways, enabling a broad yet rapid assessment of the biological activities of newly synthesized compounds. nih.govbiochim.romdpi.com
Computational Methods: Computer-aided drug design (CADD) has become an essential tool in modern drug discovery. mdpi.comnih.gov These methods can be applied at various stages of the research pipeline:
Virtual Screening: Large virtual libraries of compounds can be screened against the three-dimensional structure of a target protein to identify potential hits before they are synthesized. mdpi.commdpi.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to understand the key interactions that mediate its biological effect. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of new derivatives based on their chemical structure, guiding the design of more potent compounds. mdpi.com
Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the drug-target complex, helping to assess the stability of the interaction. mdpi.comresearchgate.net
ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. researchgate.net
By combining these computational tools with experimental data, researchers can adopt a more focused and efficient approach to developing the next generation of therapeutics derived from this compound. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
